![molecular formula C22H17ClFN3O3S B2483500 N-[(2-chlorophenyl)methyl]-2-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide CAS No. 866812-25-1](/img/no-structure.png)

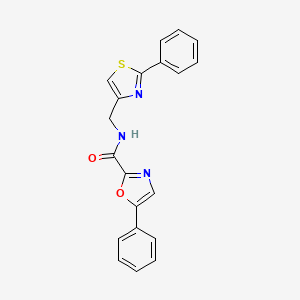

N-[(2-chlorophenyl)methyl]-2-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

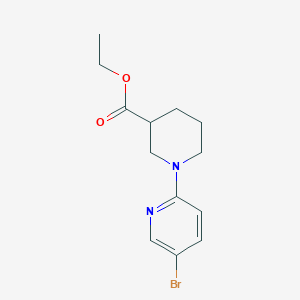

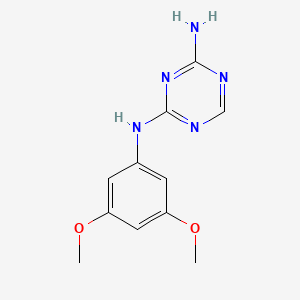

N-[(2-chlorophenyl)methyl]-2-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide is a useful research compound. Its molecular formula is C22H17ClFN3O3S and its molecular weight is 457.9. The purity is usually 95%.

BenchChem offers high-quality N-[(2-chlorophenyl)methyl]-2-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2-chlorophenyl)methyl]-2-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Compounds with structural similarities to the chemical have been synthesized and analyzed for their spectroscopic and electronic properties. These studies not only contribute to understanding the chemical's physical and chemical characteristics but also explore its potential applications in fields like photovoltaic efficiency and ligand-protein interactions. For example, benzothiazolinone acetamide analogs have shown promise as photosensitizers in dye-sensitized solar cells (DSSCs), indicating potential applications in renewable energy technologies (Mary et al., 2020).

Antiproliferative Activity and Drug Development

Research into related pyrimidine derivatives has unveiled their potential in inhibiting various cancer cell lines, suggesting a pathway for the development of new anticancer agents. For instance, compounds synthesized from pyrazolo[3,4-d]pyrimidine derivatives have shown marked inhibition against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, displaying promising anticancer activity (Huang et al., 2020). This underscores the potential of such compounds in the development of novel therapeutic agents.

Antinociceptive and Anti-inflammatory Properties

The synthesis of thiazolopyrimidine derivatives and their evaluation for antinociceptive and anti-inflammatory activities highlight another avenue of application. These compounds have shown significant activities in preclinical models, indicating their potential as leads for the development of new pain and inflammation management drugs (Selvam et al., 2012).

Herbicide Analysis and Environmental Impact

Studies on the analysis and detection of herbicides and their degradation products in natural water sources underscore the importance of understanding the environmental impact of chemical compounds. Such research aids in developing methods for the detection and quantification of potential environmental pollutants, thereby contributing to environmental protection and sustainability efforts (Zimmerman et al., 2002).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(2-chlorophenyl)methyl]-2-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide involves the reaction of 2-chlorobenzylamine with 2-fluorobenzaldehyde to form an imine intermediate, which is then reacted with 2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid to form the final product.", "Starting Materials": [ "2-chlorobenzylamine", "2-fluorobenzaldehyde", "2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "diisopropylethylamine (DIPEA)", "ethyl acetate", "dichloromethane (DCM)", "sodium hydroxide (NaOH)", "hydrochloric acid (HCl)", "sodium bicarbonate (NaHCO3)", "sodium sulfate (Na2SO4)", "magnesium sulfate (MgSO4)", "activated carbon" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine (1.0 equiv) and 2-fluorobenzaldehyde (1.2 equiv) in DMF and add TEA (1.2 equiv). Stir the mixture at room temperature for 24 hours to form the imine intermediate.", "Step 2: Add 2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours to form the final product.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with water, brine, and dry over Na2SO4. Concentrate the solution and purify the product by column chromatography using DCM/ethyl acetate as the eluent.", "Step 4: Recrystallize the product from ethyl acetate/hexanes to obtain pure N-[(2-chlorophenyl)methyl]-2-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide.", "Step 5: If necessary, purify the product further by treating with activated carbon and filtering. Wash the product with DCM and dry under vacuum.", "Step 6: Analyze the product by NMR, IR, and mass spectrometry to confirm its identity and purity." ] } | |

CAS RN |

866812-25-1 |

Molecular Formula |

C22H17ClFN3O3S |

Molecular Weight |

457.9 |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide |

InChI |

InChI=1S/C22H17ClFN3O3S/c23-16-7-3-1-5-14(16)11-25-19(28)13-27-21(29)20-18(9-10-31-20)26(22(27)30)12-15-6-2-4-8-17(15)24/h1-10H,11-13H2,(H,25,28) |

InChI Key |

VJOVBFSOJOAVGL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4F)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2483426.png)

![4-{[4-(azepan-1-ylsulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]methyl}-N-(cyclohexylmethyl)benzamide](/img/structure/B2483428.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2483434.png)

![N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2483438.png)